N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,3)12-6-4-11(5-7-12)8-9-16-13(17)10-15/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVUMILOVCFPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from Boc-Protected Amines and Carboxylic Acids
One general and efficient synthetic method involves the following sequence:
Step 1: Deprotection of Boc-protected amine
A Boc-protected amine derivative of the target compound is dissolved in dichloromethane. Treatment with 4N HCl in dioxane removes the Boc group, yielding the free amine as a precipitate. This intermediate is isolated by filtration without further purification.Step 2: Amide bond formation
The free amine (1 mmol) is reacted with a carboxylic acid (1 mmol) in the presence of a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium salt (1.2 equivalents) and a base like N,N-diisopropylethylamine (4 equivalents) in dichloromethane at room temperature overnight.Step 3: Workup and purification
The reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate, and brine. After drying over sodium sulfate, solvent removal and silica gel column chromatography (eluent gradient hexane/ethyl acetate 10:1 to 1:1) yield the target N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide as a white to pale yellow powder with yields ranging from 40% to 90%.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1 | Boc-protected amine + 4N HCl in dioxane, RT | Free amine precipitate |
| 2 | Free amine + carboxylic acid + coupling reagent + base, DCM, RT overnight | Amide formation |
| 3 | Workup (acid/base washes), chromatography | Pure product, 40-90% |
Alternative Preparation via Chloroacetamide Intermediate Formation
Another documented approach involves direct reaction of amines with chloroacetamide derivatives:
The amine component, 2-(4-tert-butylphenyl)ethyl amine, can be reacted with 2-chloroacetyl chloride or N-hydroxymethyl-2-chloroacetamide under acidic conditions to form the desired chloroacetamide.
For example, a mixture of 3,5-di-tert-butylphenol and N-hydroxymethyl-2-chloroacetamide was stirred in acetic acid and sulfuric acid at low temperature (0–10 °C), then warmed to room temperature over several hours. After neutralization and extraction, the product was purified by silica gel flash chromatography.
Though this example uses a phenol derivative, the methodology is adaptable for the ethyl amine analogue by substitution of the phenol moiety with the 2-(4-tert-butylphenyl)ethyl amine.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Boc deprotection + amide coupling | Boc-protected amine, carboxylic acid, coupling reagent, DIPEA | DCM, RT, overnight | 40-90% | Mild conditions, widely applicable |
| Acid-catalyzed amide formation | Amine, N-hydroxymethyl-2-chloroacetamide, acetic acid, H2SO4 | 0-10 °C to RT, 16 h | Not specified | Requires acidic medium, suitable for phenol analogues |
| Epoxide intermediate synthesis | 4,4-dimethyl-1-(4-chlorophenyl)-3-pentanone, dimethyl sulfide, dimethyl sulfate, KOH | 20-40 °C, alkaline | Not specified | Precursor synthesis, solvent recycling emphasized |
Research Findings and Notes
The Boc deprotection and coupling method offers a versatile and high-yielding route for preparing this compound with good purity, as evidenced by chromatographic and spectroscopic analyses.
Acid-catalyzed methods, while effective for related phenolic derivatives, require careful control of temperature and acid concentration to prevent side reactions.
The use of dimethyl sulfide as a solvent and reagent in epoxide intermediate synthesis provides an efficient, recyclable system that reduces solvent consumption and shortens production cycles.
Purification typically involves silica gel chromatography with hexane/ethyl acetate gradients, ensuring removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide and related compounds:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound enhances lipophilicity compared to derivatives with acetyl (e.g., N-(4-acetylphenyl)-2-chloroacetamide) or nitro groups (e.g., N-(4-chloro-2-nitrophenyl)-...acetamide) . Bulky substituents like trichloroethyl (in ) further reduce solubility in polar solvents .
- Reactivity : The ethyl linker in the target compound may reduce steric hindrance during nucleophilic substitution compared to compounds with direct aryl attachments (e.g., N-(tert-butyl)-2-chloroacetamide) .
- Crystallinity : Derivatives with planar substituents (e.g., nitro groups in ) exhibit intermolecular hydrogen bonding, aiding crystallization, whereas bulky tert-butyl groups may disrupt packing .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving amide bond formation between 2-chloroacetic acid derivatives and substituted phenyl ethylamine precursors. For example, coupling 2-chloroacetyl chloride with 2-(4-tert-butylphenyl)ethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C) with a base like triethylamine can yield the target compound . Optimization may involve adjusting stoichiometry, solvent polarity, and temperature. Catalytic methods, such as using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, can improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure:
- ¹H NMR : Peaks for the tert-butyl group (δ ~1.3 ppm, singlet), aromatic protons (δ ~7.2–7.4 ppm), and chloroacetamide NH (δ ~8.5 ppm, broad) .
- ¹³C NMR : Signals for the carbonyl (δ ~165 ppm), chloroethyl (δ ~40–45 ppm), and tert-butyl (δ ~30 ppm) groups .
Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. How does the reactivity of the chloroacetamide group influence derivatization strategies for this compound?
- Methodological Answer : The chloroacetamide moiety is highly electrophilic, enabling nucleophilic substitution reactions. For example:
- Thiol-Acetamide Exchange : React with thiol-containing biomolecules (e.g., cysteine residues) to study protein interactions .
- Hydrolysis Studies : Monitor stability in aqueous buffers (pH 7.4, 37°C) to assess degradation pathways .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .
Advanced Research Questions
Q. What biological targets or enzymes are most likely to interact with this compound, and how can these interactions be mechanistically validated?
- Methodological Answer : The compound may target enzymes with nucleophilic active sites, such as cysteine proteases or kinases. Validation strategies include:
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., caspase-3 for proteases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme to visualize binding modes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Methodological Answer : Systematic modifications to the phenyl ring (e.g., electron-withdrawing groups) and acetamide chain (e.g., replacing chlorine with fluorine) can enhance potency. Key steps:
- Parallel Synthesis : Generate a library of analogs via high-throughput amide coupling .
- Computational Docking : Use software like AutoDock to predict binding poses against target proteins .
- In Vitro Screening : Test analogs in cytotoxicity (MTT assay) and enzymatic activity assays to identify lead candidates .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : Poor aqueous solubility and metabolic instability (e.g., cytochrome P450-mediated oxidation) are common issues. Strategies include:
- Prodrug Design : Mask the chloroacetamide group with ester linkages that hydrolyze in vivo .
- Nanoparticle Encapsulation : Use liposomal carriers to improve bioavailability .
- Metabolic Profiling : Conduct LC-MS/MS studies with liver microsomes to identify major metabolites .
Q. How can contradictory data on regioselectivity in derivatization reactions be resolved?
- Methodological Answer : Conflicting results may arise from solvent polarity or steric effects. Resolution methods:
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., Gaussian software) .
- Isotopic Labeling : Use ²H or ¹³C-labeled reactants to track reaction pathways via NMR .
Q. What computational tools are effective for modeling the interaction of this compound with biological membranes?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can predict membrane permeability. Key parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
